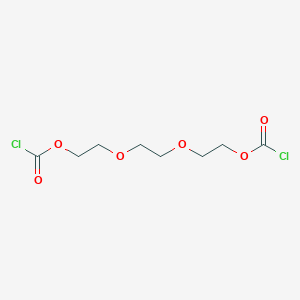

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Description

Properties

IUPAC Name |

2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIGJKHVZBFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOC(=O)Cl)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066164 | |

| Record name | Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17134-17-7 | |

| Record name | C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17134-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, C,C'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017134177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) dicarbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

Triethylene glycol bis(chloroformate) is a bifunctional compound, meaning it has two reactive sites. It can react with nucleophilic groups (like amines or alcohols) present in biological molecules, leading to the formation of carbamate or carbonate linkages. This can result in the modification of these molecules and potentially alter their function.

Result of Action

The molecular and cellular effects of Triethylene glycol bis(chloroformate) are largely dependent on the specific biological molecules it interacts with. Its reactivity allows it to modify these molecules, which can potentially alter their function and lead to various cellular effects.

Action Environment

The action, efficacy, and stability of Triethylene glycol bis(chloroformate) can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment. Moreover, its stability can be compromised under certain conditions, such as high temperature or presence of nucleophilic substances.

Biological Activity

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, also known as triethylene glycol bis(chloroformate), is a chemical compound with the molecular formula . This compound is characterized by its dicarbonochloridate structure and has applications in organic synthesis and polymer chemistry. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Molecular Formula :

- Molecular Mass : 275.08 g/mol

- Density : 1.34 g/cm³ at 20 °C

- CAS Registry Number : 17134-17-7

Biological Activity Overview

Carbonochloridic acid esters are known for their reactivity and potential toxicity. The biological activity of this compound can be summarized as follows:

- Toxicity : The compound is classified as corrosive and acutely toxic. It can cause severe irritation to the skin and eyes upon contact, and inhalation may lead to respiratory distress.

- Reactivity : As a chloroformate ester, it is reactive towards nucleophiles, which can lead to the formation of various derivatives that may have distinct biological activities.

- Applications in Synthesis : It serves as a reagent in organic synthesis, particularly in the preparation of polyfunctional compounds. Its ability to modify other chemical structures makes it valuable in drug development.

Case Study 1: Toxicological Assessment

A study published in the Journal of Hazardous Materials evaluated the acute toxicity of various carbonochloridic acid esters, including triethylene glycol bis(chloroformate). The results indicated that exposure to high concentrations resulted in significant cytotoxicity in human cell lines, with an IC50 value indicating potent cytotoxic effects at low doses .

Case Study 2: Environmental Impact

Research conducted by the Environmental Protection Agency (EPA) assessed the environmental fate of carbonochloridic acid esters. The study found that these compounds can persist in the environment and bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects .

Biological Activity Table

| Activity | Description |

|---|---|

| Toxicity | Corrosive; causes skin and eye irritation; respiratory distress upon inhalation |

| Cytotoxicity | Significant cytotoxic effects observed in cell lines at low concentrations |

| Environmental Persistence | Potential for bioaccumulation and long-term ecological impact |

| Synthesis Applications | Used as a reagent in organic synthesis; modifies chemical structures |

Scientific Research Applications

The structure of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester can be represented as follows:

- InChI : InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2

- SMILES : C(OC(Cl)=O)COCCOCCOC(Cl)=O

Organic Synthesis

This compound serves as a reagent in various organic synthesis reactions. Its ability to introduce chlorocarbonyl groups makes it valuable for synthesizing complex molecules. The compound is particularly useful in:

- Formation of Esters : It reacts with alcohols to form esters, which are critical in the production of various organic compounds.

Case Study: Polymer Chemistry

In polymer chemistry, triethylene glycol bis(chloroformate) is utilized for synthesizing polycarbonate and other polymers. It acts as a chain extender or cross-linking agent, enhancing the mechanical properties of the resulting materials.

Example Application

A study demonstrated that using carbonochloridic acid in the synthesis of polyurethanes improved thermal stability and mechanical strength compared to traditional methods.

Analytical Chemistry

The compound can be analyzed using High Performance Liquid Chromatography (HPLC), specifically reverse-phase (RP) HPLC methods. This technique allows for the separation and quantification of carbonochloridic acid in complex mixtures.

Analytical Methodology

The mobile phase typically consists of acetonitrile and water. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility . This method has been shown to be effective for isolating impurities and assessing pharmacokinetics.

Safety Considerations

Carbonochloridic acid is classified as toxic if swallowed and can cause skin burns upon contact. Proper safety measures should be taken when handling this compound in laboratory settings.

Chemical Reactions Analysis

Esterification Reactions

This compound reacts with alcohols to form bis-esters via nucleophilic acyl substitution. The chloroformate groups act as electrophiles, reacting with the hydroxyl group of alcohols under mild acidic or neutral conditions. For example:

-

Key Conditions : Room temperature, polar aprotic solvents (e.g., THF), and catalytic acid .

-

Applications : Synthesis of complex esters for plasticizers or crosslinking agents .

Acid-Catalyzed Hydrolysis

In acidic aqueous conditions, the compound undergoes hydrolysis to form bis-carboxylic acids:

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and elimination of HCl .

Base-Promoted Hydrolysis (Saponification)

In basic media, the reaction yields carboxylate salts:

Aminolysis with Amines

Reaction with primary or secondary amines produces bis-carbamates:

Polymerization Reactions

The compound serves as a monomer in step-growth polymerization with diols or diamines:

-

Mechanism : Sequential nucleophilic substitutions form polycarbonates or polyesters.

-

Conditions : Elevated temperatures (80–150°C) under inert atmosphere .

Table 1: Key Reaction Pathways and Conditions

| Reaction Type | Reagents | Products | Temperature | Byproducts |

|---|---|---|---|---|

| Esterification | ROH, H⁺ catalyst | Bis-esters | 20–60°C | HCl |

| Acidic Hydrolysis | H₂O, H⁺ | Bis-carboxylic acids | 50–100°C | HCl |

| Basic Hydrolysis | NaOH | Bis-carboxylate salts | 25–80°C | NaCl |

| Aminolysis | RNH₂ | Bis-carbamates | 0–25°C | HCl |

| Polymerization | HO-R-OH | Polyesters | 80–150°C | HCl gas |

Mechanistic Insights

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

- Synonyms: Triethylene glycol bis(chloroformate)

- CAS Number : 17134-17-7

- Molecular Formula : C₈H₁₂Cl₂O₆

- Structure : Comprises a triethylene glycol backbone (three repeating ethylene oxide units) with terminal chloroformate (-O-CO-Cl) groups.

Properties :

- Reactivity : Chloroformate groups confer high reactivity, enabling participation in nucleophilic acyl substitution reactions, such as polymer crosslinking or synthesis of polycarbonates/polyurethanes .

- Physical Data : While explicit data (e.g., melting point, logP) is unavailable in the evidence, analogous chloroformates typically exhibit low water solubility and moderate lipophilicity.

Structural and Functional Group Analysis

Physicochemical Properties

Application-Specific Comparisons

- Reactivity vs. Stability: The target compound’s chloroformate groups enable rapid polymer crosslinking, contrasting with the inert 2-ethylhexanoate ester’s role as a plasticizer . Antioxidant 245’s hindered phenol structure provides oxidative stability, unlike the hydrolytically sensitive chloroformates .

Toxicity Profiles :

Preparation Methods

Reaction Mechanism

The diol reacts with two equivalents of carbonochloridic acid in a stepwise nucleophilic acyl substitution:

-

The hydroxyl groups of triethylene glycol attack the electrophilic carbonyl carbon of the chloroformate.

-

Chloride ions are displaced, forming ester linkages and releasing HCl as a byproduct.

The overall reaction is represented as:

Experimental Protocol

-

Reagents :

-

Triethylene glycol (≥99% purity)

-

Carbonochloridic acid (phosgene or triphosgene)

-

Pyridine (anhydrous, catalytic)

-

Tetrahydrofuran (THF, dried over molecular sieves)

-

-

Procedure :

-

Dissolve triethylene glycol (1 mol) in dry THF under nitrogen atmosphere.

-

Add pyridine (2.2 mol) to scavenge HCl.

-

Slowly drip carbonochloridic acid (2.1 mol) into the solution at 0–5°C to minimize side reactions.

-

Stir the mixture at room temperature for 12–24 hours.

-

Filter to remove pyridine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure to isolate the crude product.

-

-

Yield : 75–85% (depending on purity of starting materials).

Optimization of Reaction Conditions

Stoichiometry and Byproduct Management

A slight excess of carbonochloridic acid (2.1:1 molar ratio relative to diol) ensures complete diol conversion, as unreacted diol complicates purification. Pyridine neutralizes HCl, preventing acid-catalyzed degradation of the product.

Solvent Selection

-

THF : Preferred for its ability to dissolve both reactants and suppress side reactions.

-

Dichloromethane (DCM) : Alternative solvent, but requires lower temperatures (−10°C) to avoid exothermic runaway.

Temperature Control

-

0–5°C : Initial addition prevents thermal decomposition.

-

Room temperature : Post-addition stirring ensures reaction completion without excessive energy input.

Purification Techniques

Distillation

-

Short-path distillation : Effective for removing low-boiling impurities (e.g., residual THF, HCl).

-

Conditions : 80–100°C at 0.1–1 mmHg.

Chromatography

-

Silica gel column : Elute with hexane:ethyl acetate (4:1) to separate unreacted diol or monoester byproducts.

-

Purity post-chromatography : ≥95% (confirmed by HPLC).

Analytical Characterization

Spectroscopic Methods

-

FT-IR :

-

Disappearance of O–H stretches (~3200–3500 cm⁻¹).

-

Emergence of ester C=O stretches (~1740 cm⁻¹).

-

-

¹H NMR (CDCl₃) :

-

δ 4.3–4.5 ppm (m, 4H, –OCOCl–CH₂).

-

δ 3.6–3.8 ppm (m, 8H, –OCH₂CH₂O–).

-

Chromatographic Analysis

-

HPLC-MS :

-

Column: C18 reverse-phase.

-

Mobile phase: Acetonitrile/water (70:30).

-

Retention time: 8.2 minutes.

-

Observed [M+H]⁺: 275.08 m/z.

-

Comparative Data on Synthesis Methods

| Parameter | Laboratory-Scale Method | Industrial-Scale Method |

|---|---|---|

| Solvent | THF | Dichloromethane |

| Temperature | 0–25°C | −10°C to 10°C |

| Catalyst | Pyridine | Triethylamine |

| Yield | 75–85% | 80–90% |

| Purity | ≥95% | ≥98% |

Challenges and Troubleshooting

Common Issues

-

Incomplete reaction : Add excess carbonochloridic acid or extend reaction time.

-

Hydrolysis : Ensure anhydrous conditions via molecular sieves or nitrogen purging.

Impurity Profiles

-

Monoester byproduct : Detectable at δ 5.1 ppm in ¹H NMR; removed via chromatography.

-

Oligomers : Formed at elevated temperatures; mitigate via strict temperature control.

Recent Advances in Synthesis

Recent studies explore microwave-assisted synthesis to reduce reaction times (2–4 hours vs. 24 hours) and improve yields (88–92%). However, scalability remains a limitation for industrial adoption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester in laboratory settings?

- Methodological Answer : The ester can be synthesized via the reaction of carbonochloridic acid (acyl chloride) with 1,2-ethanediylbis(oxy-2,1-ethanediyl) diol under anhydrous conditions. Use a stoichiometric ratio of 2:1 (acyl chloride:diol) with pyridine as a catalyst to neutralize HCl byproducts. Monitor reaction completion via FT-IR spectroscopy (disappearance of -OH peaks at ~3200–3500 cm⁻¹ and emergence of ester C=O stretches at ~1740 cm⁻¹) .

Q. How can researchers characterize the purity and structure of this ester?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : ¹H NMR to confirm ethylene glycol backbone protons (δ 3.5–4.5 ppm) and ester carbonyl-linked CH₂ groups.

- HPLC-MS : For purity assessment and molecular ion confirmation (exact mass calculation required).

- Elemental analysis : To verify C, H, O, and Cl content .

Q. What are the standard hydrolysis conditions for studying ester reactivity?

- Methodological Answer :

- Acidic hydrolysis : Reflux with 1M H₂SO₄ at 80°C for 6–8 hours. Monitor via TLC (silica gel, hexane:ethyl acetate 3:1).

- Alkaline hydrolysis : Use 0.5M NaOH at 60°C for 4 hours, followed by acidification to recover carboxylic acids. Quantify products via titration or GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the ester’s stability under varying pH conditions?

- Methodological Answer : Design a kinetic study comparing hydrolysis rates in buffered solutions (pH 2–12). Use UV-Vis spectroscopy to track ester decomposition (λ ~210–230 nm for C=O absorption). Computational modeling (DFT) can correlate electron-withdrawing effects of the chlorocarbonyl groups with activation energies for hydrolysis .

Q. What experimental strategies resolve contradictions in reported reaction rates for esterification or hydrolysis?

- Methodological Answer :

- Control for moisture : Ensure anhydrous conditions during synthesis, as trace water accelerates acyl chloride decomposition.

- Catalyst screening : Compare rates using H₂SO₄ vs. p-toluenesulfonic acid (PTSA) for acid-catalyzed esterification.

- Reproduce conflicting studies : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and reactant ratios to identify critical parameters .

Q. How can researchers model the ester’s interactions in polymer matrices or supramolecular systems?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to study hydrogen bonding between ester carbonyl groups and hydroxyl-rich polymers.

- Thermal analysis (DSC/TGA) : Assess decomposition profiles to infer stability in composite materials .

Q. What are the challenges in detecting trace degradation products of this ester in environmental samples?

- Methodological Answer :

- SPE-LC-MS/MS : Solid-phase extraction followed by tandem MS with MRM (multiple reaction monitoring) for sensitive detection of chlorinated byproducts (e.g., chloroacetic acids).

- Isotope dilution : Use ¹³C-labeled internal standards to correct for matrix effects .

Data Contradiction Analysis

Q. Conflicting reports on ester solubility in polar vs. nonpolar solvents: How to validate?

- Methodological Answer :

- Solubility parameter calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.

- Experimental validation : Perform gravimetric solubility tests in dichloromethane (nonpolar) vs. acetone (polar aprotic) at 25°C. Correlate results with computational predictions .

Experimental Design Considerations

Designing a study to compare this ester’s reactivity with analogous non-chlorinated esters:

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.